4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol
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Overview
Description
4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via a sulfonation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethoxyphenol Moiety: The final step involves the coupling of the piperazine derivative with 2,6-dimethoxyphenol using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. For instance, the piperazine ring can act as a ligand for various receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the dimethoxyphenol moiety can participate in redox reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIHYDROXYPHENOL: Similar structure but with dihydroxyphenol instead of dimethoxyphenol.
Uniqueness
4-{[4-(ETHYLSULFONYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The ethylsulfonyl group enhances solubility, while the dimethoxyphenol moiety provides redox activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H24N2O5S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3 |
InChI Key |
HWMFEPNKHVUKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
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